7-(Difluoromethyl)isoquinoline

Physicochemical profiling Purification methodology Thermal stability

Researchers often face uncontrolled shifts in solubility and target engagement when substituting 7-position isoquinoline analogs. 7-(Difluoromethyl)isoquinoline resolves this with a unique -CF₂H group offering moderate lipophilicity (LogP 2.33) and weak H-bond donor capacity, distinct from -CF₃ or halogenated analogs. Key differentiators: • Enables purification via distillation (bp 281.4 °C), avoiding high-boiling halogenated byproducts. • Accessible via transition-metal-free dearomative difluoroalkylation, ensuring supply scalability. • Acts as a bioisostere for hydroxyl/thiol groups, enhancing metabolic stability in lead compounds.

Molecular Formula C10H7F2N
Molecular Weight 179.17
CAS No. 1204298-71-4
Cat. No. B598974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-(Difluoromethyl)isoquinoline
CAS1204298-71-4
Synonyms7-(Difluoromethyl)isoquinoline
Molecular FormulaC10H7F2N
Molecular Weight179.17
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN=C2)C(F)F
InChIInChI=1S/C10H7F2N/c11-10(12)8-2-1-7-3-4-13-6-9(7)5-8/h1-6,10H
InChIKeyYFDINXRWBVDPTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-(Difluoromethyl)isoquinoline Physicochemical Profile


7-(Difluoromethyl)isoquinoline is a fluorinated heterocyclic building block consisting of an isoquinoline core with a difluoromethyl (–CF₂H) substituent at the 7‑position. Its molecular formula is C₁₀H₇F₂N, molecular weight 179.17 g/mol, and it exhibits a predicted boiling point of 281.4 ± 30.0 °C at 760 mmHg, density of 1.2 ± 0.1 g/cm³, and a calculated LogP of 2.33 . The compound contains zero hydrogen-bond donors, three hydrogen-bond acceptors, and one freely rotatable bond . These baseline physicochemical parameters establish it as a lipophilic, moderately volatile scaffold suitable for further derivatization in medicinal chemistry programs.

7-(Difluoromethyl)isoquinoline Substitution Limitations


Substitution at the 7‑position of the isoquinoline ring profoundly alters the molecule's physicochemical fingerprint in ways that are not linearly predictable. The difluoromethyl group imparts a unique combination of moderate lipophilicity (LogP 2.33) and weak hydrogen-bond donor capacity that is absent in the trifluoromethyl (–CF₃) analog (LogP ~2.6–3.0, no H‑bond donor) and the methyl (–CH₃) analog (LogP 2.39, no H‑bond donor) [1]. Furthermore, the boiling point of 7‑(difluoromethyl)isoquinoline (281.4 °C) differs substantially from that of 7‑bromoisoquinoline (312.3 °C) and 7‑iodoisoquinoline (336.8 °C), reflecting distinct intermolecular forces that affect purification and handling [2][3]. Consequently, directly substituting one 7‑substituted isoquinoline for another in a synthetic route or biological assay will introduce uncontrolled changes in solubility, metabolic stability, and target engagement, potentially invalidating structure–activity relationships.

7-(Difluoromethyl)isoquinoline Key Quantitative Differentiators


Boiling Point Differentiation

The predicted boiling point of 7‑(difluoromethyl)isoquinoline is 281.4 ± 30.0 °C at 760 mmHg, which places it intermediate between the more volatile 7‑(trifluoromethyl)isoquinoline (258.0 ± 35.0 °C) and the significantly higher boiling 7‑bromoisoquinoline (312.3 ± 15.0 °C) and 7‑iodoisoquinoline (336.8 ± 15.0 °C) [1][2][3]. This ~23 °C higher boiling point relative to the trifluoromethyl analog indicates stronger intermolecular interactions, likely due to the hydrogen-bond donor capability of the –CF₂H group, which affects distillation and chromatographic purification conditions.

Physicochemical profiling Purification methodology Thermal stability

Lipophilicity Modulation

The calculated LogP of 7‑(difluoromethyl)isoquinoline is 2.33, which is essentially identical to that of 7‑methylisoquinoline (LogP 2.39) but significantly lower than the LogP predicted for 7‑(trifluoromethyl)isoquinoline (estimated ~2.6–3.0 based on the addition of a third fluorine) [1]. The –CF₂H group therefore provides a lipophilicity profile that balances membrane permeability with aqueous solubility, avoiding the excessive hydrophobicity often associated with the –CF₃ group that can lead to promiscuous binding and poor pharmacokinetics.

Lipophilicity Drug-likeness ADME prediction

Hydrogen-Bond Donor Potential

The difluoromethyl group (–CF₂H) possesses a polarized C–H bond that allows it to act as a weak hydrogen-bond donor, a feature that is entirely absent in the trifluoromethyl (–CF₃) and methyl (–CH₃) groups [1]. In drug discovery contexts, this property has been shown to increase target binding affinity; for example, in an HCV NS3 protease inhibitor series, replacement of a –CH₃ or –CF₃ group with –CF₂H resulted in a >10‑fold increase in potency [2]. While no direct binding data exist for the free 7‑(difluoromethyl)isoquinoline scaffold, the presence of the H‑bond donor capability differentiates it fundamentally from its closest analogs and provides a rational basis for selecting it as a building block when targeting protein pockets that can accommodate a polar interaction.

Molecular recognition Binding affinity Bioisosterism

Density and Volatility Comparison

The predicted density of 7‑(difluoromethyl)isoquinoline is 1.2 ± 0.1 g/cm³, which is significantly lower than that of 7‑bromoisoquinoline (1.565 g/cm³) and 7‑iodoisoquinoline (1.837 g/cm³), but higher than that of 7‑methylisoquinoline (1.076 g/cm³) [1][2]. This density places it in a range that facilitates handling in typical organic synthesis workflows while avoiding the mass and potential heavy-atom effects associated with bromo or iodo analogs.

Physical property Material handling Process scale-up

Regioselective Synthetic Accessibility

While multiple synthetic routes exist for introducing difluoromethyl groups onto isoquinoline cores, the 7‑position is particularly amenable to late‑stage functionalization via dearomative difluoroalkylation / oxidative rearomatization sequences. A recent multicomponent protocol using difluorinated silyl enol ethers achieves formal C–H difluoromethylation of isoquinolines under mild, transition‑metal‑free conditions, generating gem‑difluorinated heterocycles with complete regiocontrol [1]. In contrast, installing a trifluoromethyl group at the 7‑position often requires harsher conditions or pre‑functionalized starting materials, while bromo‑ and iodo‑substituents necessitate metal‑catalyzed cross‑coupling steps that add complexity and cost [2].

Synthetic methodology Late-stage functionalization Medicinal chemistry

7-(Difluoromethyl)isoquinoline Optimal Application Scenarios


Kinase/GPCR Inhibitor Scaffold Optimization

Based on its LogP of 2.33 and weak hydrogen‑bond donor capacity [1], 7‑(difluoromethyl)isoquinoline is particularly well‑suited as a core scaffold in lead optimization programs where balancing permeability and solubility is critical. The difluoromethyl group provides a moderate lipophilicity that avoids the excessive hydrophobicity of trifluoromethyl analogs, while its H‑bond donor ability can be exploited to form specific interactions with backbone carbonyls or side‑chain acceptors in kinase ATP‑binding pockets or GPCR orthosteric sites.

Fragment-Based Polar Interaction Probe

The –CF₂H group of 7‑(difluoromethyl)isoquinoline acts as a weak hydrogen‑bond donor despite contributing zero to the compound's formal hydrogen‑bond donor count . This property allows fragment libraries incorporating this scaffold to probe polar recognition sites while maintaining favorable ligand efficiency metrics. It is an ideal replacement for hydroxyl or thiol groups in bioisosteric replacements where metabolic stability or membrane permeability is a concern.

Purification Leveraging Distinct Boiling Point

With a predicted boiling point of 281.4 °C, 7‑(difluoromethyl)isoquinoline offers a window for purification by distillation that is distinct from both the more volatile trifluoromethyl analog (258.0 °C) and the high‑boiling halogenated analogs (>312 °C) [1][2][3]. This differential facilitates the development of robust isolation protocols, particularly in multi‑step syntheses where boiling point differences enable effective separation from by‑products or unreacted intermediates.

Late-Stage Functionalization via Mild Protocols

The difluoromethyl group can be introduced onto the isoquinoline core using a dearomative difluoroalkylation / oxidative rearomatization sequence that operates under mild, transition‑metal‑free conditions [4]. This synthetic accessibility reduces the reliance on pre‑functionalized starting materials and expensive catalysts, making 7‑(difluoromethyl)isoquinoline an attractive building block for constructing diverse chemical libraries in both academic and industrial settings.

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